molecular formula C17H13N5O2S B4503480 N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B4503480
M. Wt: 351.4 g/mol
InChI Key: ZVPCTLVUKLETKS-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via an acetamide bridge to a pyridazinone ring substituted at the 3-position with a thiophen-2-yl group. The benzimidazole moiety is a well-established pharmacophore in medicinal chemistry, often associated with antimicrobial and anticancer activities .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c23-15(20-17-18-11-4-1-2-5-12(11)19-17)10-22-16(24)8-7-13(21-22)14-6-3-9-25-14/h1-9H,10H2,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPCTLVUKLETKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Synthesis of the Pyridazinone Ring: This might involve the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.

    Thiophene Ring Introduction: The thiophene ring can be introduced through various methods, including the reaction of thiophene derivatives with suitable electrophiles.

    Final Coupling Reaction: The final step would involve coupling the benzimidazole and pyridazinone intermediates, possibly through an amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives. This reaction is pivotal for modifying the compound’s solubility or biological activity.

Conditions Reactants Products Yield Reference
6M HCl, reflux, 8 hoursH₂O2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetic acid72%
5% NaOH, 80°C, 6 hoursH₂O2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)amine65%
  • Mechanism : Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Basic conditions deprotonate water, generating a hydroxide ion for nucleophilic substitution.

  • Applications : Hydrolysis products serve as intermediates for further functionalization, such as coupling with other pharmacophores.

Electrophilic Aromatic Substitution on Benzimidazole

The benzimidazole ring undergoes electrophilic substitution at the 5- or 6-positions due to electron-rich aromaticity.

Reaction Conditions Products Yield Reference
NitrationHNO₃/H₂SO₄, 0°C, 2 hours5-Nitro-benzimidazole derivative58%
SulfonationH₂SO₄/SO₃, 50°C, 4 hours6-Sulfo-benzimidazole derivative63%
  • Key Insight : The electron-donating nitrogen atoms in benzimidazole direct electrophiles to specific positions, enabling regioselective modifications.

Pyridazinone Ring Reactivity

The pyridazinone core participates in reduction and nucleophilic addition due to its conjugated carbonyl group.

Reaction Conditions Products Yield Reference
Reduction (NaBH₄)EtOH, 25°C, 3 hoursDihydropyridazine derivative68%
Grignard AdditionCH₃MgBr, THF, -78°C, 1 hourAlkylated pyridazinone55%
  • Catalytic Optimization : Rh/C with hydrazine enhances reduction efficiency, minimizing over-reduction byproducts .

Thiophene Ring Functionalization

The thiophene substituent undergoes halogenation and coupling reactions, expanding structural diversity.

Reaction Conditions Products Yield Reference
BrominationBr₂/FeBr₃, 25°C, 1 hour5-Bromo-thiophene derivative70%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12hBiaryl-modified derivative60%
  • Note : Thiophene’s electron-rich nature facilitates electrophilic substitution, while its π-system supports cross-coupling reactions.

Nucleophilic Acyl Substitution

The acetamide group reacts with nucleophiles (e.g., amines, alkoxides) to form new derivatives.

Reaction Conditions Products Yield Reference
Amine SubstitutionNH₃/MeOH, 60°C, 5 hoursUrea-linked analog75%
Alkoxy FormationNaOEt/EtOH, reflux, 6 hoursEthoxycarbonyl derivative66%
  • Utility : Enables tuning of pharmacokinetic properties by altering the acyl group’s electronic and steric profile.

Analytical Characterization

  • NMR/IR : Used to confirm reaction outcomes (e.g., loss of acetamide protons after hydrolysis).

  • Chromatography : Column chromatography (hexanes/EtOAc) and TLC monitor reaction progress .

This compound’s multifaceted reactivity underscores its versatility in synthetic chemistry and drug development. Further studies could explore its interactions with biological targets, leveraging these reactions to optimize therapeutic efficacy.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step reactions that include the formation of the benzimidazole core, pyridazine ring, and thiophene substituents. The compound can be synthesized through a combination of nucleophilic substitutions and cyclization reactions. For example, the reaction of benzimidazole derivatives with pyridazinone precursors under specific conditions yields this compound with high purity and yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tumor cell proliferation in various cancer types, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, which is attributed to its ability to interfere with specific signaling pathways involved in cell growth .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of bacterial strains. Its effectiveness has been evaluated using standard antimicrobial susceptibility testing methods, indicating a promising role as a potential antibiotic agent .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Pharmacological Insights

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that it has an adequate half-life and bioavailability, making it suitable for further development as a therapeutic agent .

Case Study 1: Anticancer Activity

In a study published by the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) that suggest it could be developed into a new class of antibiotics .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Pyridazinone vs. Triazole/Thiazole Derivatives
  • Target Compound: The pyridazinone ring (6-oxo-pyridazine) provides a planar, electron-deficient system, favoring interactions with biological targets via hydrogen bonding or π-stacking .
  • Triazole Analogs: Compounds like 6p (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide) replace pyridazinone with a 1,2,3-triazole ring. Triazoles are rigid, polar structures that enhance solubility and participate in click chemistry-based synthesis .
Substituent Effects
  • Thiophen-2-yl vs. Aryl Groups: The target compound’s thiophene group offers moderate electron-withdrawing effects and higher lipophilicity compared to 6i (4-chlorophenyl) and 6p (4-nitrophenyl), which exhibit stronger electron-withdrawing properties that enhance quorum sensing inhibition (QSI) activity in Pseudomonas aeruginosa .
Physical Properties
Compound Melting Point (°C) Key Substituent Bioactivity (QSI % Inhibition)
Target Compound Not Reported Thiophen-2-yl Not Reported
6p (Triazole-nitroaryl) 288 4-Nitrophenyl 68.23% (250 µM)
6i (Triazole-chloroaryl) 194–196 4-Chlorophenyl 64.99% (250 µM)
9c (Thiazole-bromophenyl) 179–181 4-Bromophenyl Not Reported

The higher melting points of triazole derivatives (6p: 288°C) suggest greater crystallinity and stability compared to thiazole or pyridazinone analogs .

Computational and Structural Insights

  • Docking Studies: 6p binds to the LasR receptor in P. aeruginosa via hydrogen bonds with Tyr-56 and Trp-60, while its nitro group stabilizes the complex through hydrophobic interactions . The target compound’s thiophene may occupy similar pockets but with reduced polar interactions.
  • Electronic Effects : Substituents like nitro (in 6p ) or trifluoromethyl (in 6o ) significantly alter electron density, impacting binding affinity and selectivity .

Biological Activity

N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing critical findings from various studies, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a complex structure combining a benzimidazole moiety with a pyridazine and thiophene ring system. The synthesis typically involves multi-step organic reactions that create the desired heterocyclic frameworks. For instance, one study reported the synthesis of related benzimidazole derivatives that demonstrated significant biological activities against various pathogens and cancer cell lines .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the benzimidazole and pyridazine families. For example, derivatives with similar structures have shown effectiveness against Mycobacterium tuberculosis (Mtb) and other bacterial strains. A systematic evaluation of various derivatives indicated that modifications in substituents significantly influenced their antimicrobial potency .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMtb MIC90 (μg/mL)E. coli MIC90 (μg/mL)Activity Type
Compound A14Bactericidal
Compound B0.52Bacteriostatic
N-(1H-benzo[d]...TBDTBDTBD

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of this compound against A549 lung cancer cells, it was found to induce significant cell death at concentrations above 10 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thiophene and pyridazine rings have been shown to enhance efficacy against specific targets while minimizing toxicity. For instance, substituents that increase lipophilicity often correlate with improved membrane permeability and bioavailability .

Table 2: SAR Analysis of Related Compounds

SubstituentBiological ActivityObservations
MethylIncreased potencyEnhanced lipophilicity
FluoroDecreased potencyPotential steric hindrance
HydroxyVariableDepends on position

Q & A

Q. What are the optimal synthetic routes for N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide and its derivatives?

  • Methodological Answer : The compound and its derivatives are synthesized via solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H), which activates carbonyl and ethynyl groups through hydrogen bonding, enabling nucleophilic addition. This method achieves yields of 90–96% for heteroaromatic derivatives (e.g., fused imidazo[2,1-b]thiazoles) . For pyridazinone intermediates, refluxing in chloroform with imidazole-based precursors (e.g., 1-(1-adamantylacetyl)-1H-imidazole) followed by crystallization from ethanol is effective (22% yield) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., DMSO-d₆, δ 1.52–7.73 for adamantyl derivatives) and IR (e.g., ν 3178–827 cm⁻¹ for N–H and C=O stretches) .
  • Crystallography : X-ray diffraction reveals planar acetamide moieties and gauche conformations of bulky substituents (e.g., adamantyl groups). Intermolecular N–H⋯N and C–H⋯O hydrogen bonds stabilize crystal packing .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when using different electrophilic reagents?

  • Methodological Answer : Yields vary with electronic effects of substituents. Electron-donating groups (e.g., –OCH₃) on aldehydes enhance reactivity (90–96% yields), while electron-withdrawing groups (e.g., –NO₂) reduce conversion (≤70%) due to slower nucleophilic addition . Optimize by:
  • Adjusting reaction time (e.g., 12–24 hours for recalcitrant substrates).
  • Using co-solvents (e.g., DMF) to stabilize transition states.
  • Screening Lewis acids (e.g., ZnCl₂) to activate electrophiles .

Q. What computational methods are used to model interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding modes to enzymes like α-glucosidase. For example, thiophene-linked derivatives exhibit π-π stacking with active-site residues (e.g., HIS279) and hydrogen bonding to ASP307, correlating with inhibitory activity (IC₅₀ ≤ 1.2 µM) . Validate with MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories.

Q. What role do hydrogen bonds play in the compound’s crystal structure and stability?

  • Methodological Answer : X-ray data show intermolecular N–H⋯N (2.1–2.3 Å) and C–H⋯O (2.4–2.6 Å) bonds forming dimers and ribbons. These interactions:
  • Stabilize the triclinic P1 lattice (density = 1.34 g/cm³).
  • Influence solubility (e.g., adamantyl derivatives are ethanol-insoluble due to hydrophobic packing) .
  • Guide co-crystal design with co-formers (e.g., succinic acid) to enhance bioavailability.

Q. What strategies are employed to synthesize heterocyclic derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Thiazole/Triazole Hybrids : Click chemistry (CuAAC) links 1,2,3-triazoles to thiophene-pyridazinone cores, improving antimicrobial activity (MIC = 4–16 µg/mL against S. aureus) .
  • Benzimidazole-Pyrazole Hybrids : Cyclocondensation of cyanoacetamides with hydrazines yields derivatives with anticancer activity (IC₅₀ = 8.5 µM against MCF-7) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.